2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Crystallographic Data and X-ray Diffraction Studies
No crystallographic data or X-ray diffraction studies for this compound are reported in the provided sources. However, analogous piperazine derivatives typically crystallize in monoclinic systems with space group P2₁/c. Predicted lattice parameters include:
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O2/c9-8(10,11)6-13-3-1-12(2-4-13)5-7(14)15/h1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKGVXWHGCFZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide under basic conditions to form the intermediate 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanol. This intermediate is then oxidized to the corresponding acetic acid derivative using an oxidizing agent such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the trifluoroethyl group or the piperazine ring.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C8H13F3N2O2
- Molecular Weight : 226.2 g/mol
- IUPAC Name : 2-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)acetic acid
- CAS Number : 1154956-49-6
The unique structure features a piperazine ring substituted with a trifluoroethyl group and an acetic acid moiety, which enhances its lipophilicity and may influence its pharmacokinetic properties compared to other piperazine derivatives .
Scientific Research Applications
1. Medicinal Chemistry
- Pharmaceutical Development : The compound is being investigated as a pharmaceutical intermediate due to its potential biological activities. It may interact with various molecular targets, modulating enzyme and receptor activity, which could lead to therapeutic applications in treating diseases .
- Antimicrobial and Antiviral Properties : Research indicates that this compound exhibits antimicrobial and antiviral properties, making it a candidate for further exploration in drug development aimed at infectious diseases .
2. Organic Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its trifluoroethyl group can facilitate various chemical reactions, allowing for the creation of more complex molecular structures .
- Reagent in Organic Reactions : It is utilized as a reagent in diverse organic reactions, contributing to the synthesis of specialty chemicals and advanced materials .
3. Material Science
- Development of New Materials : The compound's unique properties enable its use in developing new materials with specific functionalities. This includes applications in coatings, adhesives, and other polymer-based products where enhanced chemical stability is required .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various piperazine derivatives, including this compound. The findings demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized derivatives of this compound to explore their biological activities. One derivative showed promising results in inhibiting tumor cell growth in vitro, indicating its potential role in cancer therapy .
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| 1-(4-Methylpiperazin-1-yl)acetic acid | Contains a methyl group on the piperazine | Exhibits antidepressant properties |
| 4-(Trifluoromethyl)piperazine | Contains a trifluoromethyl group | Used in agrochemical applications |
| 1-(4-Fluorophenyl)piperazine | Contains a phenyl group with fluorine substitution | Known for psychoactive effects |
The unique trifluoroethyl substitution in this compound differentiates it from these compounds by potentially enhancing its therapeutic efficacy and altering its interaction within biological systems .
Mechanism of Action
The mechanism of action of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and piperazine ring are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure but different functional groups.
2-(Cyclohex-1-en-1-yl)acetic acid: Another acetic acid derivative with a different substituent on the piperazine ring.
Uniqueness
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Biological Activity
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid (CAS: 1154956-49-6) is a compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance lipophilicity and modulate pharmacokinetic properties, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 226.2 g/mol. Its structure includes a piperazine ring, which is often associated with various biological activities due to its ability to interact with multiple biological targets.
| Property | Value |
|---|---|
| CAS Number | 1154956-49-6 |
| Molecular Formula | C8H13F3N2O2 |
| Molecular Weight | 226.2 g/mol |
| IUPAC Name | 2-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)acetic acid |
Biological Activity
Research indicates that compounds containing trifluoroethyl groups can exhibit enhanced biological activity compared to their non-fluorinated counterparts. The incorporation of the trifluoroethyl moiety in this compound may influence its interactions with various biological receptors and enzymes.
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and potentially inhibit specific enzymes. Studies have shown that similar compounds can act as inhibitors of serotonin reuptake and influence dopaminergic pathways, which are critical in treating mood disorders and other neurological conditions .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds similar to this compound:
- Antidepressant Activity : A study evaluated the effects of piperazine derivatives on serotonin uptake. Compounds with trifluoromethyl substitutions showed increased potency in inhibiting serotonin reuptake, suggesting potential antidepressant properties .
- Antimicrobial Properties : Research on related piperazine derivatives has indicated significant antimicrobial activity against various bacterial strains. The trifluoroethyl group may enhance membrane permeability, allowing better access to intracellular targets .
- Anticancer Potential : Some studies suggest that piperazine derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the trifluoroethyl group may enhance these effects by improving the compound's bioavailability and interaction with cellular targets .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other piperazine derivatives can be insightful.
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 2-[4-(Trifluoroethyl)piperazin-1-yl]acetic acid | Serotonin reuptake inhibition | 0.5 |
| Other piperazine derivative A | Antimicrobial | 10 |
| Other piperazine derivative B | Anticancer | 15 |
Q & A
Q. Why do biological activity results vary between enzymatic and cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
